molecular formula C20H17ClN2O B4516904 N-[(2-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE

N-[(2-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE

Cat. No.: B4516904
M. Wt: 336.8 g/mol
InChI Key: GKNCMWDRIVFQQD-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the reaction of 2-chlorobenzyl chloride with 4-methyl-N-(pyridin-2-yl)benzamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The mixture is stirred and refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzanilides.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. It acts as an inhibitor of vascular endothelial growth factor receptors, which play a crucial role in angiogenesis and vascular development . By inhibiting these receptors, the compound can potentially reduce the growth of tumors and other pathological conditions involving abnormal blood vessel formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific structural features, such as the presence of both chlorophenyl and pyridinyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c1-15-9-11-16(12-10-15)20(24)23(19-8-4-5-13-22-19)14-17-6-2-3-7-18(17)21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNCMWDRIVFQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(2-CHLOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE

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